Acerogenin G
Description
Evolution of Research on Diarylheptanoids: Historical Context and Significance
The historical journey of diarylheptanoid research began with the isolation of curcumin (B1669340), a prominent yellow pigment from the rhizomes of turmeric (Curcuma longa), in 1815 researchgate.netmdpi.com. However, its precise structure was not fully elucidated until a century later, marking it as the first characterized diarylheptanoid researchgate.netmdpi.com. Since this initial discovery, the field has seen rapid expansion, with the number of identified diarylheptanoid structures now approaching 500 researchgate.net.
These compounds are broadly distributed across the plant kingdom, found in at least 10 different families, including Aceraceae, Actinidiaceae, Betulaceae, Burseraceae, Casuarinaceae, Juglandaceae, Leguminosae, Myricaceae, and Zingiberaceae researchgate.netmdpi.comgoogle.com. The rich presence of diarylheptanoids in various plants has contributed to their long-standing use in traditional oriental medicine in regions such as China, India, Japan, and Korea mdpi.com.
The significance of diarylheptanoids in scientific research stems from their wide spectrum of reported biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antioxidant, neuroprotective, anti-adipogenic, and antimicrobial effects researchgate.netresearchgate.netgoogle.comontosight.ainih.govmdpi.comrsc.org. Their diverse bioactivities make them a subject of continuous investigation in natural product chemistry and pharmacology.
Acerogenin G: Classification as a Linear Diarylheptanoid and its Structural Uniqueness
This compound is specifically classified as a linear diarylheptanoid uni-regensburg.denih.govresearchgate.net. Its chemical structure is defined as 1,7-bis(4-hydroxyphenyl)heptan-3-one, featuring a heptanone backbone that links two 4-hydroxyphenyl groups ontosight.aiuni.lu. The molecular formula for this compound is C₁₉H₂₂O₃, with a molecular weight of approximately 298.38 g/mol uni.lutargetmol.comsigmaaldrich.compharmaffiliates.com.
This compound was initially isolated from Acer nikoense, a species within the maple genus targetmol.comcore.ac.ukresearchgate.netmedchemexpress.com. Structurally, it is recognized as a ketonic derivative of (-)-centrolobol researchgate.net. Linear diarylheptanoids, including this compound, typically exhibit hydroxyl and methoxy (B1213986) substituents on their aromatic rings, frequently at positions 3', 3'', 4', 4'', 5', and 5'' uni-regensburg.de. Additionally, phenolic glycosylation, involving sugars like glucose or apiose, has been observed in some diarylheptanoids uni-regensburg.de. For instance, this compound can form glycosides such as aceroside X, where a sugar moiety is attached to the phenolic hydroxyl at the C-4'' position researchgate.net.
Current Research Landscape and Knowledge Gaps Pertaining to this compound
This compound is a compound of ongoing interest in the fields of life science and biology ontosight.ai. Research efforts are primarily focused on exploring its potential biological activities, with preliminary indications suggesting antioxidant and anti-inflammatory effects ontosight.ai. To assess these activities, various biochemical and cellular assays are employed in research settings ontosight.ai. The compound's availability through various suppliers and databases further facilitates its inclusion in research and screening programs ontosight.ai.
While diarylheptanoids as a class are extensively studied for their broad range of pharmacological properties, detailed specific research findings and comprehensive data tables pertaining solely to the biological activities of this compound are not widely documented in the provided literature. The current research landscape indicates a general interest in its potential, but specific in-depth mechanistic studies or quantitative biological data for this compound itself remain areas requiring further exploration to fully understand its therapeutic potential and unique contributions within the diarylheptanoid class.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-bis(4-hydroxyphenyl)heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,21-22H,1-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHYUSAHBDACNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)CCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130233-83-9 | |
| Record name | 130233-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Phytochemical Investigations and Isolation Strategies for Acerogenin G
Natural Occurrence and Distribution of Acerogenin G
Isolation from Acer nikoense Maxim. (Aceraceae)
This compound was first isolated from the stem bark of Acer nikoense Maxim., a species of maple indigenous to Japan. medchemexpress.comnih.gov This plant has a history of use in Japanese folk medicine for treating hepatic disorders and as an eyewash. nih.gov The bark of A. nikoense has been a source for the isolation of various phenolic compounds, including several acerogenins. uri.edu Specifically, this compound was obtained from the acid hydrolysis of aceroside IX, a diarylheptanoid glycoside also found in the stem bark of this species. researchgate.netresearchgate.net
Identification in Other Acer Species and Related Genera
Beyond A. nikoense, this compound has been identified in other species of the Acer genus. uni-regensburg.de For instance, it has been isolated from the stem bark of Acer griseum and A. triflorum, where it was also obtained through the acid hydrolysis of the glycoside aceroside IX. researchgate.net The presence of diarylheptanoids, the class of compounds to which this compound belongs, is a characteristic feature of the Acer genus, which comprises approximately 129 species distributed across temperate regions of Asia, Europe, northern Africa, and North and Central America. researchgate.net
Advanced Methodologies for Extraction and Purification
The isolation of this compound from its natural sources involves a multi-step process that begins with extraction and is followed by purification to obtain the pure compound.
Solvent-Based Extraction Techniques
The initial step in isolating this compound and other phytochemicals from plant material is typically solvent extraction. rroij.com This process involves using a solvent or a mixture of solvents to dissolve the target compounds from the plant matrix. researchgate.net Common methods include maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted and microwave-assisted extraction, which can offer higher yields and shorter extraction times. rroij.comhilarispublisher.com For diarylheptanoids, the choice of solvent is crucial and often involves a series of solvents with varying polarities to selectively extract different classes of compounds. researchgate.net For instance, an ethyl acetate-soluble fraction of a methanol (B129727) extract of A. nikoense bark was used to isolate various diarylheptanoids. researchgate.net
Chromatographic Separation Technologies (e.g., HPLC, Flash Chromatography) for Targeted Isolation
Following extraction, the crude extract containing a mixture of compounds undergoes purification. Chromatography is the most widely used technique for the separation and isolation of natural products. rroij.com
Flash Chromatography: This is a rapid form of column chromatography that is often used for the initial fractionation of crude extracts. It utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase (solvent) to separate compounds based on their polarity. core.ac.uk
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification of compounds like this compound. rroij.com Preparative HPLC, in particular, is designed to isolate compounds in larger quantities with high purity. hilarispublisher.com The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve the best separation of the target compound from other closely related structures. core.ac.uklibretexts.org
Analytical Techniques for Comprehensive Characterization and Structural Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques. numberanalytics.com
Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound. ijpsonline.com It is highly sensitive and can be coupled with chromatographic methods like LC-MS for the analysis of complex mixtures. ijpsonline.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. numberanalytics.com One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule. mdpi.comnih.gov The chemical shifts in the ¹³C NMR spectra are particularly useful for elucidating the structure of diarylheptanoids. researchgate.net
The combined data from these analytical methods allow for the unambiguous identification and complete structural elucidation of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms and how they are connected, which is crucial for assigning the molecule's stereochemistry.
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for establishing the carbon skeleton and the types of protons and carbons present in the molecule. For instance, in diarylheptanoids, the chemical shifts of protons on the phenyl rings can provide significant clues about their substitution patterns and conformation.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the connectivity of atoms. Key 2D NMR techniques used in the structural elucidation of compounds like this compound include:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing vital information for determining the relative stereochemistry of chiral centers.
The coupling constants (J values) obtained from ¹H NMR spectra are also paramount in defining stereochemistry, particularly in cyclic systems or across double bonds. For example, the magnitude of the coupling constant between two adjacent protons can indicate their dihedral angle, helping to determine their relative orientation (e.g., cis or trans).
Table 1: Key NMR Data for this compound Structural Elucidation
| NMR Technique | Information Gained | Application to this compound |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Determines the number and type of protons, their chemical shifts, and coupling constants which help in defining the stereochemistry. |
| ¹³C NMR | Identifies the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). | Establishes the carbon framework of the molecule. |
| COSY | Reveals ¹H-¹H spin-spin couplings. | Helps to trace out the proton connectivity within the heptane (B126788) chain and the phenyl rings. |
| HSQC/HMQC | Correlates directly bonded ¹H and ¹³C nuclei. | Assigns specific protons to their corresponding carbon atoms. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Connects the diaryl moieties to the heptanoid chain and establishes the overall molecular structure. |
| NOESY/ROESY | Detects through-space proximity of protons. | Crucial for determining the relative stereochemistry of chiral centers along the heptane chain. |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. In the context of this compound, high-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), is employed to obtain a highly accurate mass measurement. This precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound, the molecular formula has been established as C₁₉H₂₂O₃.
Beyond molecular formula determination, MS provides valuable structural information through fragmentation analysis. When the molecular ion is subjected to energy, it breaks apart into smaller, charged fragments. The pattern of this fragmentation is predictable and characteristic of the molecule's structure.
Analysis of the fragmentation pattern of this compound can help to:
Confirm the presence of the two phenyl rings.
Identify characteristic losses from the heptane chain.
Locate the position of the ketone and hydroxyl functional groups.
The fragmentation process in diarylheptanoids often involves cleavage of the C-C bonds in the heptane chain, leading to the formation of stable carbocations. The masses of these fragment ions provide pieces of the structural puzzle that, when assembled, corroborate the structure determined by NMR.
Table 2: Mass Spectrometry Data for this compound
| MS Technique | Information Provided | Relevance to this compound |
|---|---|---|
| High-Resolution ESI-MS | Accurate mass measurement of the molecular ion. | Determination of the molecular formula (C₁₉H₂₂O₃). |
| Tandem MS (MS/MS) | Fragmentation pattern of the molecular ion. | Provides structural confirmation by identifying characteristic fragments of the diarylheptanoid structure. |
Chromatographic Purity Assessment and Standard Validation
Before conducting detailed spectroscopic analysis and biological assays, it is essential to ensure the purity of the isolated compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
For purity assessment of this compound, a validated HPLC method is developed. This typically involves:
Column Selection: A reversed-phase column (e.g
Biosynthetic Pathways and Mechanistic Enzymology of Acerogenin G
Hypothesized Biosynthetic Routes to Linear Diarylheptanoids
The biosynthesis of linear diarylheptanoids, such as Acerogenin G, is thought to follow a pathway that combines elements from both the shikimate and the polyketide pathways. The general hypothesis posits that these compounds are formed through the condensation of two phenylpropanoid units with a single malonate unit. acs.org Linear diarylheptanoids are considered by many researchers to be the biosynthetic precursors to more complex cyclic diarylheptanoids and other related natural products. rsc.org
Studies on curcumin (B1669340), a well-known linear diarylheptanoid, suggest two potential routes for the formation of the seven-carbon chain. uni-regensburg.de One proposed mechanism involves the direct coupling of two cinnamate (B1238496) units with a malonate unit via acetyl-CoA. mdpi.com An alternative hypothesis suggests a polyketide-like extension of a single cinnamate unit with five acetate (B1210297) or malonate units, followed by cyclization and rearrangement to form the diarylheptanoid backbone. uni-regensburg.de While these routes have been primarily studied in the context of curcumin, they provide a foundational framework for understanding the biosynthesis of other linear diarylheptanoids like this compound.
Enzymatic Cascade Reactions in Acerogenin Biosynthesis
The formation of this compound is undoubtedly a multi-step process orchestrated by a series of specific enzymes. While the complete enzymatic cascade has yet to be fully elucidated, research on related compounds has shed light on the key players and reactions involved.
Role of Phenylalanine and Cinnamic Acid as Precursors
The biosynthesis of diarylheptanoids begins with the aromatic amino acid L-phenylalanine, a primary metabolite derived from the shikimate pathway. researchgate.netwikipedia.org Phenylalanine is first converted to cinnamic acid through the action of the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgresearchgate.net Cinnamic acid then serves as a crucial starting point for the synthesis of various phenylpropanoids. researchgate.net Isotope labeling experiments have confirmed that phenylalanine and cinnamic acid are incorporated into the structure of diarylheptanoids, solidifying their role as essential precursors. acs.orgrsc.org Specifically, studies on curcumin biosynthesis have demonstrated the incorporation of labeled phenylalanine and various cinnamic acid derivatives. rsc.org
Involvement of Malonate and Acetyl-CoA in Heptanoid Chain Formation
The central seven-carbon chain of diarylheptanoids is believed to be derived from the incorporation of malonate, which is supplied in the form of malonyl-CoA. acs.orgresearchgate.net Malonyl-CoA itself is produced from the carboxylation of acetyl-CoA, a central metabolite in numerous biosynthetic pathways. agriculturejournals.czsjtu.edu.cn The condensation of malonyl-CoA with the phenylpropanoid precursors is a key step in forming the heptanoid backbone. acs.org While the precise mechanism is still under investigation, it is thought to involve a series of condensation and decarboxylation reactions catalyzed by a polyketide synthase (PKS)-like enzyme system. uni-regensburg.de The involvement of both malonate and acetate has been supported by isotope labeling studies, although the exact distribution of the labels within the heptane (B126788) chain has led to different interpretations of the biosynthetic sequence. rsc.org
Proposed Oxidative Phenolic Coupling Mechanisms in Related Acerogenins
While this compound is a linear diarylheptanoid, the biosynthesis of related cyclic acerogenins, such as Acerogenin A, is proposed to occur via an intramolecular oxidative coupling of a linear precursor. mdpi.comnih.gov This process is thought to involve the formation of free radicals through phenolic oxidation, leading to either carbon-carbon (C-C) or carbon-oxygen (C-O) bond formation to create the macrocyclic structure. nih.govwikipedia.org For instance, the formation of meta,para-bridged diphenyl ether heptanoids is proposed to result from a C-O coupling. nih.gov While this cyclization step is not part of this compound's own biosynthesis, the study of these mechanisms in related compounds provides valuable insights into the enzymatic capabilities present in the Acer genus and the potential for shared biosynthetic machinery. The enzymes responsible for these specific couplings are likely peroxidases or laccases, which are known to catalyze such reactions in other plant biosynthetic pathways. wikipedia.org
Isotopic Labeling and Metabolic Tracing Studies to Delineate Biosynthetic Intermediates
Isotopic labeling is a powerful technique used to trace the path of atoms from precursor molecules into the final natural product, thereby elucidating the biosynthetic pathway. nih.govnih.gov In the context of diarylheptanoids, feeding experiments with isotopically labeled precursors have been instrumental in confirming the roles of phenylalanine, cinnamic acid, and malonate. mdpi.comrsc.orgresearchgate.net
For example, studies on acerogenin A involved feeding young shoots of Acer nikoense with ¹⁴C-labeled phenylalanine, cinnamic acid, sodium acetate, and malonic acid. uni-regensburg.de The results indicated that two cinnamate units combine with a C1 unit from malonate. uni-regensburg.de Similarly, experiments with curcumin biosynthesis using ¹⁴C-labeled acetate and malonate revealed a distribution of radioactivity along the heptane chain, which has led to the proposal of alternative biosynthetic routes. uni-regensburg.dersc.org
Metabolic tracing experiments, often coupled with techniques like mass spectrometry and NMR, allow for the identification of pathway intermediates by tracking the incorporation of stable isotopes (e.g., ¹³C) over time. northwestern.edudiva-portal.orgbiorxiv.org Such studies can reveal the sequence of enzymatic reactions and help to identify previously unknown intermediates in the biosynthetic pathway of this compound and other diarylheptanoids.
| Labeled Precursor | Observed Incorporation/Significance | Referenced Compound(s) |
| dl-[3-¹⁴C] Phenylalanine | Incorporation into acerogenin A, supporting the phenylalanine-cinnamate pathway. mdpi.com | Acerogenin A |
| [2-¹⁴C] Sodium Acetate | Sufficient incorporation into acerogenin, indicating its role in chain formation. mdpi.com | Acerogenin A |
| [2-¹⁴C] Malonic Acid | Sufficient incorporation into acerogenin, confirming its role as a C1 unit provider. mdpi.com | Acerogenin A |
| [1-¹⁴C] Sodium Acetate | No significant incorporation, helping to refine the proposed biosynthetic pathway. mdpi.com | Acerogenin A |
| ¹³C-labeled precursors | General biosynthetic incorporation of phenylalanine and variable incorporation of cinnamic acid derivatives into phenylphenalenones, which are related to diarylheptanoids. acs.org | Phenylphenalenones |
Genomic and Transcriptomic Approaches to Identify Biosynthetic Gene Clusters (BGCs)
The advent of high-throughput sequencing technologies has revolutionized the study of natural product biosynthesis. Genomic and transcriptomic approaches allow for the identification of biosynthetic gene clusters (BGCs), which are physically clustered groups of genes that encode the enzymes for a specific metabolic pathway. jmicrobiol.or.krjmicrobiol.or.krnih.gov
By sequencing the genome of an this compound-producing plant, researchers can use bioinformatics tools like antiSMASH and plantiSMASH to predict potential BGCs responsible for diarylheptanoid biosynthesis. mdpi.comresearchgate.netnih.gov These tools identify genes encoding key enzyme families, such as PAL, PKS, and cytochrome P450 oxidases, which are likely involved in the pathway.
Synthetic Chemistry of Acerogenin G and Its Analogues
Total Synthesis of Acerogenin G: Reported Methodologies and Improvements
Strategic Use of Claisen-Schmidt Condensation for Heptanone Backbone Formation
A key reaction in the synthesis of diarylheptanoids like this compound is the Claisen-Schmidt condensation. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound synthesis, this reaction is instrumental in constructing the characteristic heptanone backbone. researchgate.netresearchgate.net For instance, analogues of yakuchinones, which share the diarylheptanoid motif, have been synthesized using the Claisen-Schmidt reaction to study structure-activity relationships. researchgate.net This method provides a reliable way to form the carbon-carbon bonds necessary to link the aromatic rings via the seven-carbon chain. researchgate.netresearchgate.netjst.go.jp
Application of Wittig Reactions in Precursor Preparation
The Wittig reaction is another powerful tool utilized in the synthesis of this compound and its precursors. researchgate.netscribd.com This reaction is widely used in organic synthesis to form alkenes from aldehydes or ketones by reacting them with a phosphonium (B103445) ylide, also known as a Wittig reagent. libretexts.orgslideshare.net In the total synthesis of Acerogenin E, G, and K, a Wittig reaction was employed in the preparation of the cyclization precursor. researchgate.netscribd.com This highlights the reaction's utility in building the unsaturated carbon chain which can then be further modified, for example through hydrogenation, to yield the final saturated backbone of this compound. uni-regensburg.de
Synthetic Transformations Leading to Related Diarylheptanoids from this compound
This compound serves as a valuable starting material for the synthesis of more complex, cyclic diarylheptanoids. Its linear structure provides a foundation for intramolecular reactions to form macrocycles.
Derivatization of this compound to Cyclic Diarylheptanoids (e.g., Pterocarine) via Oxidative Coupling
A significant transformation of this compound is its conversion into cyclic diarylheptanoids like Pterocarine through a bio-inspired intramolecular oxidative phenolic coupling. oregonstate.edu This reaction mimics postulated biosynthetic pathways. oregonstate.edu Research has shown that treating this compound with an oxidizing agent like lead(IV) oxide (PbO₂) in acetic acid can induce cyclization. mdpi.com This process leads to the formation of a diphenyl ether linkage, creating the characteristic macrocyclic structure of Pterocarine. Interestingly, this specific oxidative coupling can also result in concomitant hydroxylation of the newly formed diphenyl ether motif. oregonstate.edu
Table 1: Oxidative Cyclization of this compound
| Oxidant | Product(s) | Yield(s) | Recovered Starting Material | Reference |
|---|
Chemical Reduction of this compound to Structurally Related Compounds (e.g., Centrolobol)
The ketone functional group in the heptane (B126788) chain of this compound can be chemically reduced to an alcohol, yielding the structurally related diarylheptanoid, Centrolobol. researchgate.net This transformation is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). researchgate.netuni-regensburg.de The reduction of the carbonyl group in this compound to a hydroxyl group provides a direct synthetic link between these two natural products, allowing for their interconversion and facilitating the synthesis of Centrolobol from a common precursor shared with this compound. researchgate.netuni-regensburg.de
Development of Versatile Synthetic Routes for Acerogenin-Type Scaffolds
The development of versatile synthetic routes for Acerogenin-type scaffolds has been a focus of synthetic chemistry, aiming to provide access to a wide range of diarylheptanoid structures. jst.go.jpnih.gov A general strategy involves the synthesis of a linear diarylheptanoid precursor, which can then be cyclized to form macrocycles with an endocyclic biaryl ether bond. nih.govacs.org
One powerful approach is the intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction. nih.govacs.org For example, the cyclization of a linear diarylheptanoid precursor like 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one under mild conditions (using cesium fluoride (B91410) in DMF) efficiently yields a 15-membered macrocycle. nih.govacs.org This macrocycle can then be further modified through steps like nitro group removal and demethylation to afford various acerogenins. nih.govacs.org This strategy has been successfully applied to the total syntheses of Acerogenin A, B, C, and L. nih.gov The efficiency of this cyclization is attributed to the preorganization of the linear precursor into a bent conformation, which favors the intramolecular reaction over intermolecular processes. nih.govacs.org
Palladium-Catalyzed Coupling Reactions in Diarylheptanoid Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing the carbon-carbon bonds that form the backbone of diarylheptanoids. nih.gov These reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are fundamental to modern organic synthesis due to their efficiency and tolerance of a wide range of functional groups. nih.govnih.gov
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudo-halide, has become a primary method for biaryl formation in the synthesis of diarylheptanoids. uni-regensburg.denih.gov It is particularly useful for creating the biphenyl (B1667301) linkage in cyclic diarylheptanoids like Acerogenin E. researchgate.net In one approach, the formation of a 13-membered m,m-cyclophane skeleton was achieved through a domino process that combines a Miyaura arylborylation with an intramolecular Suzuki reaction. researchgate.net This strategy has been successfully applied to the total synthesis of Acerogenin E and K. researchgate.net
The Mizoroki-Heck reaction is another valuable palladium-catalyzed method used in this context, particularly for creating carbon-carbon bonds involving an alkene. A highly regio- and diastereoselective Mizoroki-Heck reaction between phenol (B47542) diazonium salts and enantiopure dihydropyrans has been reported as a key step in the synthesis of pyran-type diarylheptanoids like de-O-methyl centrolobine. nih.govacs.org This approach effectively suppresses the problematic double bond migration that can occur in other palladium-catalyzed arylations. acs.org
The synthesis of linear diarylheptanoids like this compound also benefits from these methodologies. For instance, the total synthesis of this compound was achieved from a common synthetic intermediate that was also used to produce the cyclic diarylheptanoids Acerogenin E and K. researchgate.net The linear precursor chain is often assembled using methods like Claisen-Schmidt condensation, and subsequent modifications, such as the reduction of a double bond using Pd/C-catalyzed hydrogenation, yield the final saturated ketone structure of this compound. uni-regensburg.de
| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Ref. |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Ethanol | Boronic acids and aryl halides | Linear & Biphenyl Diarylheptanoids | nih.govuni-regensburg.de |
| Domino Miyaura Borylation/Intramolecular Suzuki | Pd catalyst | Di-halogenated linear diarylheptanoid precursor | Cyclic Biphenyl Diarylheptanoids (e.g., Acerogenin E) | researchgate.net |
| Mizoroki-Heck Reaction | Pd catalyst | Phenol diazonium salts and cyclic enol ethers | Pyran-type Diarylheptanoids | nih.govacs.org |
| Hydrogenation | Pd/C, H₂ | Diarylheptenone | Saturated Diarylheptanoid Ketone (e.g., this compound) | uni-regensburg.de |
Intramolecular Nucleophilic Aromatic Substitution (SNAr) in Cyclic Diaryl Ether Formation
While this compound is a linear diarylheptanoid, many of its relatives, such as Acerogenin A, C, and L, are cyclic diaryl ethers. acs.orgmdpi.com The formation of the characteristic macrocyclic diaryl ether bridge in these compounds is a significant synthetic challenge. One of the most effective strategies to achieve this is the intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. mdpi.comresearchgate.netresearchgate.net
The SNAr reaction involves a nucleophile attacking an aromatic ring and replacing a leaving group. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to the leaving group. mdpi.comnih.gov
In the synthesis of acerogenin-type macrocycles, a linear diarylheptanoid precursor is designed with a phenol on one ring and a halogen (often fluorine) on the other, which also bears a nitro group for activation. acs.orgmdpi.com Treatment with a mild base generates a phenoxide, which acts as the intramolecular nucleophile. This phenoxide attacks the activated aromatic ring, displacing the halide and forming the 15-membered macrocyclic ether. acs.org A notable synthesis of Acerogenin C involved the cyclization of 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one using cesium fluoride (CsF) in DMF, which yielded the macrocycle in 95% yield. acs.org The high efficiency of this cyclization is attributed to an entropy-driving force, where the linear precursor is preorganized in a bent conformation favorable for ring closure. acs.orgvulcanchem.com
After the crucial macrocyclization step, the activating nitro group is no longer needed and is typically removed. This involves a two-step sequence: reduction of the nitro group to an amine, followed by deamination. mdpi.com
| Precursor | Reaction Conditions | Key Transformation | Product Type | Ref. |
| 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one | CsF, DMF, rt | Intramolecular SNAr | Macrocyclic diaryl ether ketone (Acerogenin C precursor) | acs.org |
| Linear diarylheptanoid with phenol and nitro-activated aryl halide | Base (e.g., K₂CO₃) | Macrocyclization via SNAr | O-methylacerogenin C precursor | mdpi.com |
Preparation of Non-Natural Analogues for Biological Investigations
The synthesis of non-natural analogues of diarylheptanoids is a crucial area of research aimed at exploring and optimizing the biological activities of this compound class. uni-regensburg.de By systematically modifying the core structure of natural products like this compound, researchers can probe structure-activity relationships (SAR) and identify key structural features responsible for their therapeutic effects.
Synthetic strategies allow for the creation of diverse libraries of analogues. Modifications often focus on the seven-carbon aliphatic chain or the substitution patterns on the two aromatic rings. For example, a series of linear diarylheptanoids with different functionalities on the chain have been synthesized to evaluate their neuroprotective activity. uni-regensburg.de Starting from common intermediates, chemists can introduce an enone, a ketone (as in this compound), or an alcohol moiety into the aliphatic chain. uni-regensburg.de
One synthetic scheme involved creating α,β-unsaturated ketones (enones) via an aldol (B89426) condensation. uni-regensburg.de Selective reduction of the double bond using palladium-catalyzed hydrogenation afforded saturated ketones like this compound. uni-regensburg.de Further reduction of the ketone group with sodium borohydride yielded the corresponding alcohol analogues. uni-regensburg.de These modifications allow for a direct comparison of how the oxidation state of the central chain impacts biological function.
Similarly, analogues of cyclic diarylheptanoids have been prepared to investigate their activity as, for example, inhibitors of nitric oxide (NO) production or as antiproliferative agents. acs.orgacs.org The synthesis of these non-natural compounds often follows the same key reactions used for the natural products, such as palladium-catalyzed couplings and SNAr macrocyclizations, but employs different starting materials to introduce novel functional groups or substitution patterns on the aromatic rings. acs.org
| Analogue Type | Synthetic Modification | Purpose of Investigation | Ref. |
| Linear Diarylheptanoid (Enone) | Aldol condensation to form α,β-unsaturated system | SAR studies (neuroprotection) | uni-regensburg.de |
| Linear Diarylheptanoid (Alcohol) | NaBH₄ reduction of ketone | SAR studies (neuroprotection) | uni-regensburg.de |
| Pyran-type Analogues | Mizoroki-Heck reaction with varied aryl diazonium salts | SAR studies, configuration assignment | acs.org |
| Macrocyclic Ether Analogues | SNAr cyclization of varied linear precursors | Probing antiproliferative and other activities | acs.orgacs.org |
Mechanistic Investigations of Acerogenin G S Biological Activities Excluding Clinical Outcomes
In Vitro Mechanistic Studies of Cellular Responses
In vitro studies provide a foundational understanding of how a compound interacts with biological systems at the cellular level. For Acerogenin G and its chemical relatives, these studies have elucidated effects on crucial cellular signaling, enzyme functions, inflammatory responses, and cell proliferation.
Impact on Cellular Signaling Pathways
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress. dovepress.com While direct studies on this compound are limited, research on related acerogenins demonstrates significant modulation of this pathway.
Studies on Acerogenin A and Acerogenin C, also isolated from Acer species, have shown potent neuroprotective effects by activating the Nrf2/HO-1 pathway. spandidos-publications.comnih.govsigmaaldrich.com For instance, in mouse hippocampal HT22 cells, both Acerogenin A and Acerogenin C were found to induce the translocation of Nrf2 into the nucleus. spandidos-publications.comnih.gov This nuclear translocation subsequently upregulates the expression of HO-1, an antioxidant enzyme that protects cells from oxidative damage. spandidos-publications.comnih.gov This mechanism is considered a key element in the neuroprotective potential of these compounds against conditions like glutamate-induced cytotoxicity. spandidos-publications.comnih.govsigmaaldrich.com The activation of this pathway by acerogenins is also linked to the upstream PI3K/Akt signaling cascade. spandidos-publications.comnih.gov Similarly, other diarylheptanoids are known to upregulate endogenous antioxidant enzymes through the Nrf2 pathway, highlighting a class-wide effect. researchgate.net
Modulation of Enzyme Activities
Diarylheptanoids have been identified as modulators of various enzyme activities. A notable target is Farnesyl Protein Transferase (FPTase), an enzyme implicated in cancer development due to its role in activating the Ras protein. tandfonline.comtandfonline.com
Several diarylheptanoids, such as curcumin (B1669340) and its derivatives, have been shown to inhibit FPTase with IC50 values ranging from 29 to 50 µM. tandfonline.comtandfonline.com The inhibitory activity is dependent on the specific structure of the diarylheptanoid. tandfonline.comtandfonline.com Extracts from plants rich in diarylheptanoids, like Alnus japonica, have demonstrated significant FPTase inhibitory activity. tandfonline.comtandfonline.comphcogrev.comresearchgate.net While direct data on this compound is not available, the established activity of its structural class suggests potential for similar enzymatic modulation.
Effects on Inflammatory Mediators
A significant body of research points to the anti-inflammatory properties of diarylheptanoids, often linked to their ability to inhibit the production of inflammatory mediators like Nitric Oxide (NO). phcogrev.comresearchgate.net Excessive NO production is a hallmark of inflammatory conditions. mdpi.com
Studies on various diarylheptanoids isolated from genera such as Alnus and Kaempferia demonstrate potent inhibition of NO production in lipopolysaccharide (LPS)-activated macrophage cell lines. researchgate.nettandfonline.com For example, extracts from Acer nikoense, the natural source of this compound, have been reported to inhibit nitric oxide production. spandidos-publications.com Specific compounds like Acerogenin A and centrolobol, another diarylheptanoid, also exhibit inhibitory effects on NO synthesis in macrophages. tandfonline.commdpi.com One diarylheptanoid, HMDD, was found to decrease nitric oxide production levels and impact the phosphorylation of NF-κB and ERK pathways. nih.gov These findings suggest that a key anti-inflammatory mechanism for this class of compounds, likely including this compound, is the suppression of inflammatory mediators.
Antiproliferative Mechanisms in Cellular Models
The antiproliferative activity of diarylheptanoids has been documented across various cancer cell lines, with mechanisms often involving the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govsigmaaldrich.com
For example, hirsutanone, a diarylheptanoid from Alnus japonica, showed potent antiproliferative activity against several human leukemia and colon cancer cell lines. nih.govworldscientific.com Its mechanism involves the induction of apoptosis, confirmed by the activation of caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govworldscientific.com Another related compound, Acerogenin C, was found to inhibit the proliferation of human aortic smooth muscle cells by inducing cell cycle arrest at the G0/G1 phase. scirp.orgresearchgate.netscirp.org This arrest was associated with the downregulation of key cell cycle proteins like cyclin D1, CDK4, cyclin E, and CDK2, and the upregulation of the cell cycle inhibitor p27kip1. scirp.orgresearchgate.netscirp.org These studies provide a framework for the potential antiproliferative mechanisms of this compound.
Table 1: Antiproliferative Activity of Selected Diarylheptanoids
| Compound | Cell Line(s) | Observed Effect | IC50 Value | Reference(s) |
|---|---|---|---|---|
| Hirsutanone | Jurkat (Leukemia) | Potent antiproliferative activity, apoptosis induction | 11.37 µM | nih.gov |
| Oregonin | Jurkat (Leukemia) | Suppression of cell growth | 22.16 µM | nih.gov |
| Platyphylloside | KM12 (Colon Cancer) | Significant antiproliferative activity | 11.8 µM | mdpi.com |
| Epicalyxin F | Colon 26-L5 Carcinoma | Potent antiproliferative activity | 0.89 µM | nih.gov |
| Calyxin B | HT-1080 Fibrosarcoma | Potent antiproliferative activity | 0.69 µM | nih.gov |
| Acerogenin C | Human Aortic Smooth Muscle | Inhibition of proliferation, G0/G1 cell cycle arrest | - | scirp.orgresearchgate.net |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Molecular Target Identification and Validation
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. Computational methods are increasingly used to predict and validate these interactions.
Computational Approaches: Molecular Docking and Dynamics Simulations with Specific Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is valuable for identifying potential drug targets.
Sodium-Glucose Co-transporter (SGLT): Natural SGLT2 inhibitors have been investigated for their therapeutic potential. jbiochemtech.com A computational study used molecular docking to explore the interaction of natural SGLT2 inhibitors, including Acerogenin A, with various targets. jbiochemtech.combiointerfaceresearch.com While specific docking results for this compound against SGLT are not detailed, the general interest in this class of compounds as SGLT inhibitors is noteworthy. jbiochemtech.com
Alzheimer's Disease Targets: The link between type 2 diabetes and Alzheimer's disease has prompted research into dual-therapeutic agents. jbiochemtech.com A molecular docking study investigated the anti-Alzheimer's potential of natural SGLT2 inhibitors, including Acerogenin A. jbiochemtech.com The study showed that Acerogenin A had better binding affinity with several Alzheimer's disease targets compared to control drugs. jbiochemtech.com Other docking studies have also explored various natural compounds against Alzheimer's targets like BACE-1, AChE, and MAO. mdpi.comijmrhs.comf1000research.com
FimH: The FimH adhesin is a protein on the surface of uropathogenic bacteria that plays a critical role in urinary tract infections. nih.govresearchgate.net In silico studies have explored natural compounds as potential FimH antagonists. nih.govresearchgate.netnih.gov One study investigated natural SGLT2 inhibitors, including Acerogenin B, for their potential to inhibit FimH. nih.govresearchgate.netnih.gov Although this compound was not specifically included, the docking results for related compounds suggest a potential for this class to interact with bacterial adhesins. nih.govresearchgate.net
Table 2: Molecular Docking Studies of Related Acerogenins and Diarylheptanoids
| Compound | Target Protein | Finding | Reference(s) |
|---|---|---|---|
| Acerogenin A | Alzheimer's Disease Targets | Showed better binding affinity compared to positive controls for most targets. | jbiochemtech.com |
| Acerogenin B | FimH | Investigated as a potential FimH inhibitor. | nih.govresearchgate.netnih.gov |
| Formononetin | FimH | Strong interaction with a binding energy of -5.65 kcal/mol. | nih.govresearchgate.netnih.gov |
| Quinidine | FimH | Strong interaction with a binding energy of -5.70 kcal/mol. | nih.govresearchgate.netnih.gov |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Biochemical and Cell-Based Assays for Target Engagement
The mechanistic investigation of this compound's biological activities at the molecular level relies heavily on biochemical and cell-based assays designed to identify and validate its interaction with specific protein targets. While direct, high-throughput target engagement screening data for this compound is not extensively published, research on diarylheptanoids, the chemical class to which this compound belongs, points toward several key signaling pathways involved in inflammation and cellular stress responses. These assays are crucial for moving beyond phenotypic observations to understanding the direct molecular initiators of the compound's effects.
Commonly employed assays focus on quantifying the modulation of these pathways within relevant cell systems, such as macrophage-like cell lines (e.g., RAW 264.7) for inflammation studies or neuronal cell lines (e.g., HT22) for neuroprotection. mdpi.comresearchgate.netspandidos-publications.com Target engagement can be inferred by measuring the activity of downstream signaling molecules or the expression of target genes. nih.gov
Key pathways investigated for diarylheptanoids include:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a central regulator of inflammation. mdpi.comfrontiersin.org Assays typically measure the phosphorylation of IκBα (the inhibitory protein that sequesters NF-κB in the cytoplasm) and the p65 subunit of NF-κB. A decrease in IκBα phosphorylation and subsequent reduction in nuclear translocation of p65 are key indicators of inhibitory activity. mdpi.comresearchgate.net
MAPK (Mitogen-Activated Protein Kinase) Signaling: This family of kinases, including ERK1/2, JNK, and p38, is involved in cellular responses to a wide array of stimuli and plays a significant role in inflammation and cell survival. researchgate.netnih.gov Western blot analysis is commonly used to measure the phosphorylation status of these kinases to determine if a compound inhibits their activation. nih.gov
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is a primary regulator of endogenous antioxidant defenses. spandidos-publications.comresearchgate.net Assays for Nrf2 activation include measuring its translocation from the cytoplasm to the nucleus and the subsequent upregulation of its target genes, such as Heme Oxygenase-1 (HO-1). spandidos-publications.comnih.gov
PPARγ (Peroxisome Proliferator-Activated Receptor-gamma) Activation: PPARγ is a nuclear receptor that plays a critical role in adipogenesis and inflammation. wikipedia.org Ligand-binding assays and reporter gene assays are used to determine if a compound can bind to and activate PPARγ, leading to an anti-inflammatory response. nih.govnih.gov
The table below summarizes the typical assays used to probe these potential targets for this compound and related compounds.
| Potential Target Pathway | Cell Line Example | Assay Type | Endpoint Measured | Inferred Activity |
| NF-κB Signaling | RAW 264.7 Macrophages | Western Blot | Phosphorylation of IκBα, p65 | Anti-inflammatory |
| Immunofluorescence | Nuclear translocation of p65 | Anti-inflammatory | ||
| Reporter Gene Assay | NF-κB-dependent gene expression | Anti-inflammatory | ||
| MAPK Signaling | RAW 264.7 Macrophages | Western Blot | Phosphorylation of ERK, JNK, p38 | Anti-inflammatory, Cytoprotective |
| Nrf2 Pathway | HT22 Neuronal Cells | Western Blot | Nuclear translocation of Nrf2, HO-1 protein levels | Antioxidant, Neuroprotective |
| qPCR | mRNA levels of HO-1 and other antioxidant enzymes | Antioxidant, Neuroprotective | ||
| PPARγ Activation | Adipocytes, Macrophages | Reporter Gene Assay | PPARγ-driven luciferase activity | Anti-inflammatory, Metabolic Regulation |
| Ligand Binding Assay | Direct binding affinity to PPARγ | Target Engagement |
This table is generated based on common methodologies for the compound class and may not represent completed studies for this compound specifically.
Pre-clinical In Vivo Studies in Relevant Disease Models
Following in vitro characterization, the investigation of this compound's biological activity progresses to pre-clinical studies in living organisms. These in vivo models are indispensable for understanding how the compound behaves in a complex physiological system and for providing mechanistic insights that are not possible to obtain from cell culture experiments alone.
Investigation of Activity in Animal Models for Mechanistic Insights (e.g., neuroprotective models)
While specific in vivo studies focusing exclusively on this compound in neuroprotective models are not extensively documented in publicly available literature, the broader class of diarylheptanoids has been evaluated in various models of disease. escholarship.org Insights from related acerogenins and other natural compounds guide the selection of relevant models to probe the mechanisms underlying potential neuroprotective effects. spandidos-publications.comnih.gov
Animal models for neurodegeneration are designed to mimic aspects of human diseases like Alzheimer's or Parkinson's disease. frontiersin.org These models are crucial for determining if the antioxidant and anti-inflammatory activities observed in vitro translate to a therapeutic effect in a whole organism.
Examples of relevant animal models for mechanistic investigation include:
Toxin-Induced Neurodegeneration Models: These models use neurotoxins to induce specific neuronal damage. For instance, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used to study Parkinson's disease, as it selectively destroys dopaminergic neurons. frontiersin.org In such a model, a compound like this compound would be administered to assess its ability to prevent neuronal loss and associated motor deficits.
Inflammation-Induced Models: Acute inflammation can be induced in the brain by direct injection of agents like lipopolysaccharide (LPS). These models are used to test the anti-inflammatory efficacy of a compound by measuring the reduction in inflammatory cytokines and microglial activation in brain tissue.
Genetic Models: Transgenic animal models that express genes known to cause familial forms of neurodegenerative diseases, such as mice expressing mutant forms of amyloid precursor protein (APP) or Tau for Alzheimer's disease, are also used. nih.gov These models allow for testing the efficacy of compounds in preventing or slowing disease progression over a longer term.
Mechanistic insights from these models are gathered by analyzing brain tissue for changes in key pathological and signaling markers, such as levels of oxidative stress, apoptosis, protein aggregation (e.g., Tau phosphorylation), and the activation state of pathways like Nrf2 and NF-κB. escholarship.orgnih.gov
Pharmacodynamic Assessments in Animal Systems
Pharmacodynamics (PD) is the study of what a drug does to the body, encompassing the relationship between drug concentration and its pharmacological effect over time. nih.gov For this compound, pharmacodynamic assessments in animal systems are essential to establish a link between its administration and the desired biological response in a target tissue. nih.gov These studies help to define the exposure required to engage a molecular target and produce a therapeutic effect. europa.eu
PD assessments are typically integrated into the in vivo efficacy models described previously. The goal is to measure a dose-dependent effect on specific biomarkers related to the compound's proposed mechanism of action. europa.eu
The table below outlines potential pharmacodynamic assessments for this compound based on its expected biological activities.
| Animal Model | PD Biomarker | Tissue/Fluid | Measurement Technique | Mechanistic Endpoint |
| LPS-induced systemic inflammation | Pro-inflammatory Cytokines (TNF-α, IL-6) | Serum, Spleen | ELISA, qPCR | Quantifying anti-inflammatory effect |
| LPS-induced systemic inflammation | Phosphorylated NF-κB p65 | Spleen, Liver | Western Blot, Immunohistochemistry | Target engagement of NF-κB pathway |
| MPTP-induced Parkinson's model | Dopamine levels, Tyrosine Hydroxylase | Striatum | HPLC, Immunohistochemistry | Assessing neuroprotection |
| MPTP-induced Parkinson's model | Oxidative Stress Markers (e.g., MDA) | Brain Tissue | Biochemical Assays | Measuring antioxidant effect |
| MPTP-induced Parkinson's model | HO-1, Nrf2 levels | Brain Tissue | Western Blot, qPCR | Target engagement of Nrf2 pathway |
This table provides hypothetical examples of pharmacodynamic studies based on the known in vitro profile of related compounds and standard pharmacological practices.
By performing these assessments, researchers can build a quantitative understanding of how this compound acts in a living system, providing critical information for its further development as a potential therapeutic agent.
Structure Activity Relationship Sar Studies of Acerogenin G and Its Derivatives
Systematic Structural Modifications and Their Impact on Biological Effects
Systematic structural modifications of diarylheptanoids, the class of compounds to which Acerogenin G belongs, have provided significant insights into their biological activities, including anticancer and melanogenesis inhibitory effects. researchgate.netscribd.com The core structure, consisting of two aryl rings linked by a seven-carbon chain, offers multiple sites for modification. researchgate.net
Studies on various diarylheptanoids have revealed several key trends:
Hydroxyl Groups: The presence and position of phenolic hydroxyl groups on the aromatic rings are often indispensable for biological activity. For instance, in related pungent compounds, a phenolic hydroxyl group was found to be essential for high pungency. researchgate.net
The Heptane (B126788) Chain: Modifications to the seven-carbon linker, such as the introduction of double bonds or carbonyl groups, significantly impact cytotoxicity. The presence of a 1,2-double bond in the heptanone chain tends to decrease pungency in some analogues. researchgate.net In curcumin-based linear diarylheptanoids, the conjugated group was confirmed to be important for antiproliferative activity. researchgate.net
Glycosylation: The addition of sugar moieties (glycosylation) to the hydroxyl groups can alter the compound's solubility, bioavailability, and biological activity.
Cyclic vs. Linear Structures: Diarylheptanoids exist in both linear and cyclic forms. The macrocyclic structure of compounds like Acerogenin L, a related diarylheptanoid, appears to be crucial for its potent antioxidant activity. vulcanchem.com
In a specific study on derivatives from Acer nikoense, this compound demonstrated notable cytotoxic activity against human promyelocytic leukemia (HL-60) and human keratinocyte (CRL1579) cell lines. scribd.com The table below summarizes the cytotoxic effects of this compound compared to its parent compound, Acerogenin A.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | HL-60 (Human promyelocytic leukemia) | 10.2 |
| This compound | CRL1579 (Human keratinocyte) | 10.1 |
| Acerogenin A | HL-60 (Human promyelocytic leukemia) | 57.8 |
| Acerogenin A | CRL1579 (Human keratinocyte) | > 100 |
Data sourced from Morikawa et al. (2009). scribd.com
This data indicates that the structural differences between Acerogenin A and this compound lead to a significant increase in cytotoxicity. This compound, which possesses a ketone at C-9, is substantially more potent than Acerogenin A, which has a hydroxyl group at the same position. scribd.com This highlights the critical role of the oxidation state of the heptane chain in determining the cytotoxic potential of these compounds.
Identification of Key Pharmacophoric Features for Desired Activities
A pharmacophore represents the specific three-dimensional arrangement of functional groups in a molecule that is essential for its interaction with a biological target and the elicitation of a biological response. ijpsonline.comnih.gov For diarylheptanoids like this compound, SAR studies have helped to delineate the key pharmacophoric features responsible for their activities, such as anticancer and antioxidant effects. researchgate.netvulcanchem.comeurekaselect.com
The essential pharmacophoric features for the biological activity of this class of compounds generally include:
Two Aromatic Rings: These rings act as hydrophobic anchors, facilitating binding to target proteins.
Hydrogen Bond Donors/Acceptors: Phenolic hydroxyl groups and carbonyl functions on the heptane chain are critical as they can act as both hydrogen bond donors and acceptors, forming key interactions within receptor binding pockets. ijpsonline.com The cytotoxicity data for this compound suggests the C-9 ketone is a vital acceptor group. scribd.com
A Flexible Heptane Linker: The seven-carbon chain provides the correct spatial orientation for the two aromatic rings and the associated functional groups, allowing the molecule to adopt a specific conformation required for binding. washington.edu
Pharmacophore models can be generated using computational tools to create a 3D query for screening large chemical databases to find new molecules with similar desired biological activities. jppres.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models translate variations in physicochemical properties (such as lipophilicity, electronics, and sterics) into a predictive equation for activity.
While specific QSAR studies focusing exclusively on this compound are not extensively documented, QSAR models have been developed for broader classes of diarylheptanoids and for compounds targeting the same biological pathways, such as SGLT2 inhibition. capes.gov.brresearchgate.net For example, a QSAR model for C-aryl glucoside analogues, which share structural similarities with glycosylated diarylheptanoids, was successfully validated and used to understand the structural requirements for SGLT2 inhibition. researchgate.net
A typical QSAR study for this compound and its derivatives would involve:
Dataset Compilation: Synthesizing or isolating a series of this compound analogs with varying structural features.
Biological Testing: Evaluating the biological activity (e.g., IC₅₀ for cytotoxicity) for all compounds in the series.
Descriptor Calculation: Calculating various molecular descriptors (e.g., LogP, molar refractivity, topological indices, quantum chemical parameters) for each analog.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive equation linking the descriptors to the biological activity. mdpi.com
Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.
Such a validated QSAR model would be a powerful tool in ligand-based drug design, enabling the virtual screening of new potential derivatives and prioritizing the synthesis of compounds predicted to have the highest activity.
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional structure, including conformation and stereochemistry, plays a pivotal role in the biological activity of diarylheptanoids. nih.gov Conformational analysis examines the different spatial arrangements of atoms that can be achieved through rotation around single bonds, while stereochemistry deals with the fixed 3D arrangement of atoms, including chirality. washington.edulibretexts.orgsapub.org
For cyclic diarylheptanoids, the macrocycle imposes significant conformational constraints. Computational and spectroscopic studies on Acerogenin A and B have provided insights into their preferred conformations. capes.gov.br Similarly, for Acerogenin L, a lower rotational energy barrier around its diaryl ether bond is thought to allow it to adopt conformations favorable for biological interactions. vulcanchem.com The entropy gain from the preorganization of linear precursors into a bent conformation has been proposed as a significant driving force for the efficient cyclization to form acerogenin-type macrocycles. acs.org
Stereochemistry is also a critical factor. Many natural diarylheptanoids are chiral, and different enantiomers can exhibit markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. However, this is not always the case; in one study, the enantiomers of a synthetic diarylheptanoid analog showed similar activity, suggesting that for that specific scaffold and activity, chirality was not a determining factor for the SAR. researchgate.net
Advanced Methodologies and Future Research Trajectories for Acerogenin G
Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Biological Profiling
The comprehensive biological profiling of Acerogenin G is significantly enhanced by the integration of advanced omics technologies, particularly proteomics and metabolomics. These powerful analytical tools provide a holistic view of the molecular landscape within a biological system, offering insights into the mechanisms of action and cellular responses to this diarylheptanoid. sciopen.comresearchgate.netnih.gov
Proteomics enables the large-scale study of proteins, their structures, functions, and interactions. In the context of this compound research, proteomics can identify specific protein targets that interact with the compound. By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can pinpoint proteins whose expression levels or post-translational modifications are altered. This information is crucial for elucidating the signaling pathways and molecular cascades affected by this compound, providing a deeper understanding of its biological activity.
Metabolomics , on the other hand, focuses on the global analysis of small-molecule metabolites within a biological system. researchgate.net This approach can reveal changes in metabolic pathways in response to this compound. nih.gov By profiling the metabolome, scientists can identify biomarkers of efficacy or toxicity and understand how this compound influences cellular metabolism. researchgate.net This is particularly relevant for a natural product, as it can help to uncover the full spectrum of its physiological effects. The application of metabolomics can provide a detailed snapshot of the biochemical state of a cell or organism upon exposure to this compound, complementing the information gained from proteomics. sciopen.comresearchgate.net
The synergy of proteomics and metabolomics offers a multi-faceted approach to understanding the biological implications of this compound. sciopen.com This integrated strategy allows for the construction of comprehensive biological profiles, mapping out the intricate network of interactions from the protein to the metabolite level. Such detailed molecular information is invaluable for the targeted design of future studies and the potential development of this compound as a therapeutic agent.
High-Throughput Screening Platforms for Novel Activities
High-throughput screening (HTS) platforms are instrumental in the discovery of novel biological activities for natural products like this compound. nih.govdrugtargetreview.comyoutube.com These automated systems allow for the rapid testing of thousands of compounds against a variety of biological targets, significantly accelerating the pace of drug discovery. drugtargetreview.com For this compound, HTS can be employed to explore a wide range of potential therapeutic applications beyond its currently known properties.
HTS assays can be designed to assess the effect of this compound on various cellular processes, such as enzyme activity, receptor binding, gene expression, and cell viability. drugtargetreview.com By screening against large panels of cancer cell lines, for instance, researchers can identify specific cancer types that are particularly sensitive to this compound, potentially uncovering new anti-cancer applications. Similarly, screening against a battery of enzymes and receptors can reveal unexpected molecular targets, opening up new avenues for research.
Furthermore, advancements in high-throughput separation techniques, such as high-speed counter-current chromatography (HSCCC), can be integrated into the HTS workflow. nih.gov These techniques allow for the rapid isolation and purification of this compound and related diarylheptanoids from natural sources, providing a steady supply of high-purity compounds for screening campaigns. The combination of high-throughput separation and screening enables a seamless pipeline from natural product isolation to bioactivity discovery.
Application of Artificial Intelligence and Machine Learning in Natural Product Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of natural product discovery and are poised to play a significant role in the research and development of this compound. nih.govfnasjournals.comcas.orgacs.orgijrti.org These computational technologies can analyze vast and complex datasets to identify patterns, predict properties, and guide the optimization of natural products for therapeutic use. nih.govfnasjournals.com
One of the key applications of AI and ML in this context is the prediction of biological activities. By training algorithms on large datasets of known natural products and their biological activities, it is possible to develop models that can predict the potential therapeutic properties of new compounds like this compound. cas.org This can help to prioritize research efforts and focus on the most promising avenues of investigation. Furthermore, AI can be used to analyze structure-activity relationships (SAR), identifying the key chemical features of this compound that are responsible for its biological effects. nih.gov This knowledge can then be used to design and synthesize novel derivatives with improved potency and selectivity.
AI and ML can also be applied to optimize the extraction and purification of this compound from its natural sources. cas.orgijrti.org By analyzing data from various extraction experiments, machine learning models can identify the optimal conditions for maximizing the yield and purity of the compound. This can lead to more efficient and cost-effective production processes, which is crucial for the scale-up of research and development activities.
Strategies for Sustainable Sourcing and Production for Research Scale-Up
The sustainable sourcing and production of this compound are critical considerations for the long-term viability of research and potential future applications. As a natural product isolated from species of the Acer genus (maple trees), it is imperative to develop strategies that ensure a reliable supply of the compound without compromising the ecological integrity of its natural sources. nih.govresearchgate.netresearchgate.netku.edudigitellinc.comnih.gov
One of the primary strategies for sustainable sourcing is the implementation of responsible harvesting practices. ku.edu This involves carefully managing the collection of plant material to avoid over-exploitation and to allow for the natural regeneration of the plant populations. Research into the distribution and population dynamics of the source species is essential for establishing sustainable harvesting quotas and guidelines. Furthermore, exploring the use of different plant parts, such as leaves or bark, which can be harvested without killing the tree, can contribute to the long-term sustainability of the resource. researchgate.netnih.gov
Another important aspect is the development of cultivation and propagation methods for the source plants. By cultivating the plants in a controlled environment, it is possible to ensure a consistent and high-quality supply of raw material while reducing the pressure on wild populations. This also allows for the optimization of growing conditions to maximize the production of this compound.
In addition to sustainable sourcing from natural populations and cultivation, biotechnological approaches offer a promising alternative for the production of this compound. Plant cell and tissue culture techniques can be employed to produce the compound in bioreactors, providing a controlled and scalable production platform. Furthermore, the elucidation of the biosynthetic pathway of this compound could enable the use of metabolic engineering and synthetic biology to produce the compound in microbial hosts such as yeast or bacteria. These biotechnological methods offer the potential for a highly sustainable and environmentally friendly production process.
Exploration of Glycosylated Forms (Acerosides) and Their Biological Relevance
The biological relevance of this compound extends to its glycosylated forms, known as acerosides. nih.gov Glycosylation, the enzymatic attachment of sugar moieties to a molecule, can significantly alter the physicochemical properties and biological activities of natural products. In the case of this compound, the exploration of its corresponding acerosides is a crucial area of research for a comprehensive understanding of its therapeutic potential.
Diarylheptanoid glycosides, including acerosides, have been isolated from various plant species and have demonstrated a range of biological activities. nih.gov The sugar portion of the molecule can influence its solubility, bioavailability, and interaction with biological targets. For example, the glycosylation of a compound can affect its absorption and metabolism in the body, leading to altered pharmacokinetic profiles.
A notable example is Aceroside XI, a glycoside of Acerogenin E, which is a related diarylheptanoid. nih.gov The study of such naturally occurring glycosides provides valuable insights into the structure-activity relationships of this class of compounds. By comparing the biological activities of this compound with its various glycosylated forms, researchers can determine the role of the sugar moiety in modulating its effects.
Furthermore, the enzymatic or chemical synthesis of novel acerosides with different sugar units can lead to the generation of new derivatives with enhanced or novel biological activities. This approach, known as glycodiversification, is a powerful strategy for the optimization of natural product drug leads. The exploration of the biological relevance of acerosides, therefore, represents a promising avenue for expanding the therapeutic applications of this compound.
Interdisciplinary Research Frameworks and Collaborative Initiatives in Diarylheptanoid Research
The advancement of research on this compound and other diarylheptanoids is greatly enhanced by the establishment of interdisciplinary research frameworks and collaborative initiatives. nih.govgavinpublishers.complantae.org The complexity of natural product research, from isolation and characterization to biological evaluation and therapeutic development, necessitates the integration of expertise from various scientific disciplines. gavinpublishers.complantae.org
A successful research program on diarylheptanoids requires the collaboration of chemists, biologists, pharmacologists, and clinicians. Natural product chemists are essential for the isolation, purification, and structural elucidation of this compound and its derivatives. nih.gov Biologists and pharmacologists are needed to design and conduct experiments to evaluate the biological activities of these compounds and to elucidate their mechanisms of action. gavinpublishers.com Toxicologists play a crucial role in assessing the safety profiles of potential drug candidates.
Furthermore, the integration of computational scientists and bioinformaticians is becoming increasingly important. nih.govplantae.org These experts can apply AI and ML algorithms to predict biological activities, analyze large datasets from omics studies, and guide the design of new experiments. The collaboration between experimental and computational scientists can significantly accelerate the pace of discovery and development in diarylheptanoid research.
Collaborative initiatives between academic research institutions, pharmaceutical companies, and government agencies can provide the necessary resources and infrastructure to support large-scale research projects. gavinpublishers.com These partnerships can facilitate access to specialized equipment, compound libraries, and clinical trial networks. By fostering a collaborative and interdisciplinary research environment, the scientific community can unlock the full therapeutic potential of this compound and other promising diarylheptanoids.
Q & A
Q. What is the primary biological activity of Acerogenin G, and what experimental models are used to study it?
this compound exhibits antiproliferative effects, particularly in vascular smooth muscle cells (HASMCs) stimulated by platelet-derived growth factor (PDGF-BB). Experimental models include in vitro assays such as [³H]-thymidine incorporation to measure DNA synthesis and flow cytometry for cell cycle analysis. Concentrations ranging from 0.1–10 µM are commonly tested, with PDGF-BB (20 ng/mL) used to induce proliferation .
Q. How is the cytotoxicity of this compound assessed in cell-based studies?
Cytotoxicity is evaluated via viability assays (e.g., trypan blue exclusion) and baseline [³H]-thymidine uptake in unstimulated cells. For example, this compound at 0.1–10 µM showed no cytotoxicity in quiescent HASMCs over 24 hours, confirming its antiproliferative rather than toxic mechanism .
Q. What statistical methods are applied to analyze experimental data in this compound studies?
Data are expressed as mean ± SEM. One-way ANOVA followed by Dunnett’s test is used for multiple comparisons, with significance thresholds set at p < 0.05 and p < 0.01. Raw data (e.g., cell counts, protein expression levels) are processed and normalized to controls .
Advanced Research Questions
Q. How does this compound modulate cell cycle progression in PDGF-stimulated HASMCs?
this compound induces G0/G1 phase arrest by downregulating cyclin D1, CDK4, cyclin E, and CDK2, while upregulating the CDK inhibitor p27kip1. Flow cytometry and immunoblotting are critical for quantifying cell cycle distribution and protein expression. For instance, 10 µM Acerogenin C (structurally analogous to G) reduced S-phase cells from 28.3% to 5.4% .
Q. Why does this compound inhibit PLCγ1 and Akt phosphorylation but not ERK1/2 or PDGF-Rβ in PDGF signaling?
This selectivity suggests pathway-specific modulation. Methodologically, phosphoprotein analysis via Western blotting under varying this compound concentrations (0.1–10 µM) is used to identify targets. Contradictions in pathway inhibition may arise from off-target effects or alternative signaling cascades, necessitating kinase activity assays or siRNA knockdowns to validate specificity .
Q. How can researchers resolve contradictions in this compound’s mechanism of action across studies?
Systematic replication under standardized conditions (e.g., cell culture protocols, PDGF-BB concentrations) is essential. Meta-analyses of raw data (e.g., phosphorylation levels, cell cycle profiles) and sensitivity analyses (e.g., dose-response curves) help identify confounding variables. Cross-referencing with structural analogs (e.g., Acerogenin C) can clarify structure-activity relationships .
Q. What methodologies are recommended for investigating this compound’s therapeutic potential in vascular diseases?
Preclinical models, such as arterial injury assays in rodents or 3D vascular tissue cultures, should be paired with transcriptomic profiling (RNA-seq) to identify downstream targets. Dose optimization studies in ex vivo human aortic tissues can bridge in vitro and in vivo findings .
Methodological Considerations
Q. How should researchers design experiments to test this compound’s synergy with existing antiproliferative agents?
Use combinatorial dosing matrices (e.g., checkerboard assays) and calculate synergy scores (e.g., Chou-Talalay method). Include controls for additive vs. synergistic effects, and validate results with dual-pathway inhibition studies (e.g., co-treatment with PI3K/Akt inhibitors) .
Q. What are best practices for presenting raw data and processed results in publications?
Large datasets (e.g., flow cytometry raw counts, immunoblot densitometry) should be archived in supplementary materials. Processed data (e.g., normalized phosphorylation levels) must include error margins and statistical annotations. Visual abstracts summarizing key mechanisms (e.g., cell cycle arrest pathways) enhance clarity .
Q. How can researchers leverage “People Also Ask” data to identify gaps in this compound literature?
Analyze high-frequency queries (e.g., “this compound vs. C activity”) to prioritize comparative studies. Use tools like Semrush or Google’s PAA to map recurring themes (e.g., signaling pathways, toxicity profiles) and design studies addressing under-researched areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
